Methyl 4-Cyano-4-(2-fluorophenyl)butyrate
Description
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is a synthetic organic compound characterized by a butyrate ester backbone substituted with a cyano (-CN) group and a 2-fluorophenyl ring at the 4-position. Its molecular structure (C₁₂H₁₂FNO₂) combines aromatic, ester, and nitrile functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. Applications may include use as a building block for bioactive molecules or in polymer synthesis, though specific pharmacological or industrial uses remain underexplored in publicly available literature.
Properties
Molecular Formula |
C12H12FNO2 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 4-cyano-4-(2-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H12FNO2/c1-16-12(15)7-6-9(8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 |
InChI Key |
IASNKEMUKXCFER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C#N)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Cyano-4-(2-fluorophenyl)butyrate typically involves the esterification of 4-cyano-4-(2-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Enzymatic Substitution Reactions
The compound’s cyano group participates in enzyme-catalyzed substitution reactions. A patented method for synthesizing structurally related compounds (e.g., ethyl (R)-4-cyano-3-hydroxybutyrate, a Lipitor intermediate) employs recombinant halohydrin dehalogenase to replace chlorine atoms with cyano groups under mild conditions .
Key Reaction Conditions :
-
Catalyst : Recombinant halohydrin dehalogenase
-
Solvent : Buffered aqueous solution with organic co-solvents (e.g., methanol, THF)
-
Temperature : 25–45°C
-
Reaction Time : 48–120 hours
This enzymatic approach achieves high enantioselectivity (>99% ee) and avoids harsh reagents, making it applicable to analogs like Methyl 4-Cyano-4-(2-fluorophenyl)butyrate .
Nitrile Group Transformations
The cyano group undergoes substitution to modulate bioactivity. In menin-MLL interaction inhibitors, replacing the nitrile with sulfonyl groups enhanced binding affinity by forming hydrogen bonds and hydrophobic interactions .
Table 1: Impact of Cyano Substitutions on Binding Affinity
| Compound | Substituent | Binding Affinity (K<sub>i</sub>, nM) | Cellular IC<sub>50</sub> (μM) |
|---|---|---|---|
| MIV-6 | –CN | 58 | 3.6 |
| 12 | –SO<sub>2</sub>CH<sub>3</sub> | 11 | 1.3 |
| 14 | –SO<sub>2</sub>C<sub>2</sub>H<sub>5</sub> | 10 | 0.5 |
| 19 | –SO<sub>2</sub>C<sub>6</sub>H<sub>11</sub> | 2.4 | 0.3 |
Data sourced from menin inhibitor studies .
Replacing –CN with bulkier sulfonyl groups (e.g., cyclohexyl) improved potency by 24-fold, demonstrating the cyano group’s versatility in medicinal chemistry .
Fluorophenyl Ring Modifications
The 2-fluorophenyl group’s electron-withdrawing nature directs electrophilic substitution. In FFA2 antagonists, meta-fluoro substitution improved target engagement by 8-fold compared to non-halogenated analogs .
Table 2: Impact of Fluorophenyl Substituents on Activity
| Compound | Substituent | FFA2 IC<sub>50</sub> (nM) |
|---|---|---|
| 16c | m-F | 4 |
| 16d | –H | 40 |
| 16l | –CF<sub>3</sub> | 3 |
Scientific Research Applications
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is an organic compound featuring cyano and fluorophenyl functional groups. It belongs to the class of cyano compounds, known for their applications in pharmaceuticals and agrochemicals. The compound features a methyl ester group attached to a butyric acid backbone, with a cyano group and a fluorophenyl group at the fourth position.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals As a building block in drug synthesis.
- Agrochemicals Due to cyano compounds being known for diverse applications.
Structural Similarities
This compound shares structural similarities with several other compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-Cyano-3-(2-fluorophenyl)butyrate | Similar cyano and fluorophenyl groups | Different position of cyano group affecting reactivity |
| Ethyl 4-Cyano-4-(2-fluorophenyl)butyrate | Ethyl instead of methyl ester | Altered solubility and potential bioactivity |
| Methyl 3-Cyano-3-(3-fluorophenyl)propionate | Propionate backbone instead of butyrate | Variation in carbon chain length impacting properties |
| Methyl 4-Cyano-4-(phenyl)butyrate | Lacks fluorine substitution | Potentially different biological activity |
Mechanism of Action
The mechanism of action of Methyl 4-Cyano-4-(2-fluorophenyl)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing the activity of target proteins and altering cellular functions .
Comparison with Similar Compounds
Compound A : this compound
- Structure: Butyrate ester with 2-fluorophenyl and cyano groups.
- Key Features : Methyl ester, aromatic fluorine, nitrile group.
Compound B : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a)
- Structure: tert-Butyl ester, oxazolidinone, triazole, 2-fluorophenyl.
- Key Features : Bulky tert-butyl ester, heterocyclic moieties.
Compound C : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structure : Benzamide with chloro and methoxy substituents.
- Key Features : Amide linkage, chlorophenyl group, methoxy substituent.
Physicochemical and Spectroscopic Properties
| Property | Compound A | Compound B (1a) | Compound C |
|---|---|---|---|
| Molecular Weight | 233.23 g/mol | ~500 g/mol (estimated) | 289.76 g/mol |
| Polarity | Moderate (CN, ester) | Low (bulky tert-butyl) | High (amide, Cl, OMe) |
| Fluorophore Potential | Low (no conjugated π-system) | Low | High (benzamide framework) |
- In contrast, Compound A lacks extended conjugation, limiting its utility in fluorescence-based applications.
Biological Activity
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is an organic compound with significant potential in pharmaceuticals and agrochemicals. Its structure includes a cyano group and a fluorophenyl moiety, which contribute to its unique biological activities. This article explores its biological activity, including mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO. The compound features:
- Methyl ester group : Enhances solubility and bioavailability.
- Cyano group : Imparts reactivity and potential for various chemical transformations.
- Fluorophenyl group : Influences lipophilicity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its interaction with specific biological pathways:
- Antimicrobial Activity : Research indicates that compounds similar to this compound demonstrate antimicrobial properties against various pathogens. For instance, structural modifications in related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in developing new antimicrobial agents .
- Inhibition of Protein-Protein Interactions : Similar compounds have been studied for their ability to inhibit critical protein-protein interactions involved in disease processes, particularly in cancer therapy. The structural features of this compound may allow it to interfere with such interactions .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be pivotal in drug development .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of compounds structurally related to this compound. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 100 | Staphylococcus aureus |
| Compound B | 200 | Escherichia coli |
| This compound | TBD | TBD |
This table illustrates the potential of this compound as an antimicrobial agent, although specific MIC values for this compound are yet to be established.
Structure-Activity Relationship Studies
Research has demonstrated that small modifications in the structure of similar compounds can significantly alter their biological activity. For example, the introduction of a fluorine atom or a cyano group can enhance the compound's potency against specific pathogens .
Applications in Drug Development
This compound serves as a building block in drug synthesis targeting specific biological pathways. Its unique structural features make it suitable for designing novel therapeutic agents aimed at combating resistant strains of bacteria or targeting specific cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
